Pregna-4,9(11),16-triene-3,20-dione Pregna-4,9(11),16-triene-3,20-dione
Brand Name: Vulcanchem
CAS No.: 21590-20-5
VCID: VC20836858
InChI: InChI=1S/C21H26O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,9,12,16,18H,4-5,7-8,10-11H2,1-3H3/t16-,18-,20-,21+/m0/s1
SMILES: CC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C
Molecular Formula: C21H26O2
Molecular Weight: 310.4 g/mol

Pregna-4,9(11),16-triene-3,20-dione

CAS No.: 21590-20-5

Cat. No.: VC20836858

Molecular Formula: C21H26O2

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

Pregna-4,9(11),16-triene-3,20-dione - 21590-20-5

CAS No. 21590-20-5
Molecular Formula C21H26O2
Molecular Weight 310.4 g/mol
IUPAC Name (8S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15-octahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C21H26O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,9,12,16,18H,4-5,7-8,10-11H2,1-3H3/t16-,18-,20-,21+/m0/s1
Standard InChI Key TZEZJENWQRMZIX-BVPXEZJJSA-N
Isomeric SMILES CC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C
SMILES CC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C
Canonical SMILES CC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C

Chemical Properties and Structure

Basic Chemical Identity

Pregna-4,9(11),16-triene-3,20-dione is identified by the CAS Registry Number 21590-20-5. The compound exists as a solid at room temperature with specific physicochemical properties that influence its reactivity and applications in synthetic pathways .

Molecular Characteristics

The compound has several key molecular characteristics that define its chemical identity and behavior:

PropertyValue
Molecular FormulaC₂₁H₂₆O₂
Molecular Weight310.43 g/mol
Exact Mass310.19300
Polar Surface Area (PSA)34.14000
LogP4.56370

Table 1: Key molecular characteristics of Pregna-4,9(11),16-triene-3,20-dione

Structural Formula and Nomenclature

The IUPAC name for the compound is (8S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15-octahydrocyclopenta[a]phenanthren-3-one, which describes its complex structure with specific stereochemistry. The compound is also known by several synonyms:

  • HYDROCORTISONE IMPURITY 17

  • Pregna-4,9(11),16-tetraene-3,20-dione

  • 4,9(11),16-Pregnatriene-3,20-dione

  • 4,9(11),16-Pregnatrien-3,20-dion

  • Pregna-4,9(11),16-trien-3,20-dion

For computational and database purposes, the compound can be uniquely identified by its:

  • Standard InChI: InChI=1S/C21H26O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,9,12,16,18H,4-5,7-8,10-11H2,1-3H3/t16-,18-,20-,21+/m0/s1

  • Standard InChIKey: TZEZJENWQRMZIX-BVPXEZJJSA-N

  • Isomeric SMILES: CC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C

Synthesis and Production Methods

Synthetic Pathways

Pregna-4,9(11),16-triene-3,20-dione is primarily synthesized through a series of chemical transformations starting from phytosterols such as stigmasterol or campesterol. The synthesis pathway typically involves several key steps including oxidation, dehydrogenation, and functional group modifications to establish the required double bond patterns and ketone functionalities.

Applications and Uses

Pharmaceutical Intermediates

The primary application of Pregna-4,9(11),16-triene-3,20-dione is as an intermediate in the synthesis of various pharmaceutical compounds, particularly:

  • Norethandrolone synthesis, where it serves as a key precursor

  • Development of corticosteroids for treating inflammatory conditions

  • Production of specialized steroid hormones with modified biological activities

The compound's unique structure allows for selective modifications, enabling medicinal chemists to create derivatives with enhanced pharmacological properties or reduced side effects.

Research Applications

In research settings, Pregna-4,9(11),16-triene-3,20-dione serves as:

  • A model compound for studying steroid reactivity and transformation

  • A reference standard for analytical methods development

  • A starting material for exploring novel synthetic routes to complex steroids

  • A substrate for investigating enzymatic transformations of steroids

Research Findings

Structure-Activity Relationships

Research on Pregna-4,9(11),16-triene-3,20-dione has contributed to understanding structure-activity relationships in steroid compounds. The specific arrangement of double bonds in positions 4, 9(11), and 16 influences:

  • The molecular conformation and rigidity of the steroid skeleton

  • The reactivity of various functional groups within the molecule

  • The binding affinity to specific biological receptors

  • The metabolic stability of the compound and its derivatives

Market Information

ParameterDetails
Price RangeUS $10.00-1.00 / kg
Minimum Order1 kg
Purity99%
Supply CapacityFrom gram to ton scale; free samples available

Table 2: Commercial availability specifications for Pregna-4,9(11),16-triene-3,20-dione

Market Trends

The market for steroid intermediates like Pregna-4,9(11),16-triene-3,20-dione is influenced by:

  • Pharmaceutical industry demand for corticosteroid and hormone medications

  • Research activities focused on developing novel steroid-based therapeutics

  • Regulatory considerations affecting manufacturing processes

  • Technological advancements in synthetic methods and biotransformation

As a specialized intermediate, its market is relatively niche but stable, primarily serving pharmaceutical research and manufacturing sectors.

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